molecular formula C11H15NO B12523485 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol CAS No. 682801-55-4

2-Ethyl-3,4-dihydroquinolin-1(2H)-ol

Cat. No.: B12523485
CAS No.: 682801-55-4
M. Wt: 177.24 g/mol
InChI Key: LVDCIQCYAHUAJX-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dihydroquinolin-1(2H)-ol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure with an ethyl group at the 2-position and a hydroxyl group at the 1-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl aniline with ethyl acetoacetate in the presence of a catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,4-dihydroquinolin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethyl group or other positions on the quinoline ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ethyl-3,4-dihydroquinolin-1(2H)-one, while reduction could produce 2-ethyl-3,4-dihydroquinoline.

Scientific Research Applications

2-Ethyl-3,4-dihydroquinolin-1(2H)-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyl group and quinoline core can form hydrogen bonds and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

    2-Methylquinoline: Similar structure with a methyl group instead of an ethyl group at the 2-position.

    3,4-Dihydroquinoline: Lacks the ethyl and hydroxyl groups, offering different reactivity and applications.

Uniqueness

2-Ethyl-3,4-dihydroquinolin-1(2H)-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

682801-55-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-ethyl-1-hydroxy-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H15NO/c1-2-10-8-7-9-5-3-4-6-11(9)12(10)13/h3-6,10,13H,2,7-8H2,1H3

InChI Key

LVDCIQCYAHUAJX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=CC=CC=C2N1O

Origin of Product

United States

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